molecular formula C6H8N2O3S B12918598 6-(Ethanesulfonyl)pyridazin-3(2H)-one CAS No. 62645-16-3

6-(Ethanesulfonyl)pyridazin-3(2H)-one

Katalognummer: B12918598
CAS-Nummer: 62645-16-3
Molekulargewicht: 188.21 g/mol
InChI-Schlüssel: VVYGZEYMANRKGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Ethanesulfonyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazine ring fused with an ethanesulfonyl group at the 6th position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethanesulfonyl)pyridazin-3(2H)-one typically involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines. This two-step process includes the formation of intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones, which are then subjected to Horner-Wadsworth-Emmons olefination with aldehydes to yield the desired pyridazinone .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Ethanesulfonyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyridazinones, sulfone derivatives, and reduced pyridazinones.

Wissenschaftliche Forschungsanwendungen

6-(Ethanesulfonyl)pyridazin-3(2H)-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Ethanesulfonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridazine ring can interact with various biological pathways, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(Ethanesulfonyl)pyridazin-3(2H)-one is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

62645-16-3

Molekularformel

C6H8N2O3S

Molekulargewicht

188.21 g/mol

IUPAC-Name

3-ethylsulfonyl-1H-pyridazin-6-one

InChI

InChI=1S/C6H8N2O3S/c1-2-12(10,11)6-4-3-5(9)7-8-6/h3-4H,2H2,1H3,(H,7,9)

InChI-Schlüssel

VVYGZEYMANRKGG-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=NNC(=O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.